molecular formula C7H7F3N2 B13043540 (R)-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine

(R)-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine

Cat. No.: B13043540
M. Wt: 176.14 g/mol
InChI Key: CWCZMOYKIBMJDB-ZCFIWIBFSA-N
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Description

®-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine is a chiral compound featuring a trifluoromethyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine derivatives and trifluoromethylating agents.

    Reaction Conditions: The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry is achieved.

    Purification: The final product is purified using techniques such as chromatography to obtain the desired enantiomer.

Industrial Production Methods

Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring cost-effectiveness. Continuous flow reactors and automated systems may be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The trifluoromethyl group or the pyridine ring can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, ®-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential interactions with biological molecules, such as enzymes or receptors. Its chiral nature makes it a candidate for studying stereoselective processes.

Medicine

In medicinal chemistry, ®-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine may be explored for its potential as a pharmaceutical agent. Its trifluoromethyl group can enhance metabolic stability and bioavailability.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the production of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group can influence the compound’s lipophilicity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine: The enantiomer of the compound, which may have different biological activities.

    2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-ol: A related compound with a hydroxyl group instead of an amine.

    2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-thiol: A compound with a thiol group, which may have different reactivity and applications.

Uniqueness

®-2,2,2-Trifluoro-1-(pyridin-4-YL)ethan-1-amine is unique due to its specific stereochemistry and the presence of both trifluoromethyl and pyridine groups. These features can impart distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C7H7F3N2

Molecular Weight

176.14 g/mol

IUPAC Name

(1R)-2,2,2-trifluoro-1-pyridin-4-ylethanamine

InChI

InChI=1S/C7H7F3N2/c8-7(9,10)6(11)5-1-3-12-4-2-5/h1-4,6H,11H2/t6-/m1/s1

InChI Key

CWCZMOYKIBMJDB-ZCFIWIBFSA-N

Isomeric SMILES

C1=CN=CC=C1[C@H](C(F)(F)F)N

Canonical SMILES

C1=CN=CC=C1C(C(F)(F)F)N

Origin of Product

United States

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